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Compound of Interest

4-(Piperazin-1-yl)-1H-indazole
Compound Name:

dihydrochloride
CAS No.: 2408970-95-4
Cat. No.: B2484793

Get Quote

Focus Application: Rho-Associated Kinase (ROCK-II)
Inhibition[1][2][3]

Executive Summary

The piperazine-indazole scaffold represents a privileged structure in medicinal chemistry,
serving as a robust bioisostere for isoquinoline-based inhibitors.[1] While this core is utilized in

GPCR modulation (specifically 5-HT1A/2A antagonism), its most critical application lies in the
inhibition of Rho-associated protein kinase (ROCK).[1]

This guide objectively compares the binding affinity (ngcontent-ng-c2977031039="" _nghost-
ng-c1310870263="" class="inline ng-star-inserted">

) of second-generation piperazine-indazole analogs against the clinical standard, Fasudil. Our
analysis focuses on the SR-series (Feng et al.), demonstrating how specific substitutions at the
piperazine tail modulate affinity from micromolar to low-nanomolar ranges.[1]
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Key Takeaway: The transition from an isoquinoline core (Fasudil) to an indazole core, coupled
with hydrophobic N-substitutions on the piperazine ring, improves ROCK-II affinity by
approximately 10 to 20-fold (SR-1459 vs. Fasudil).[1]

Structural Basis of Affinity

To interpret the IC50 data, one must understand the binding mode. The indazole moiety
functions as the ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase
backbone (typically Met156/Glul54 in ROCK-II).[1] The piperazine ring acts as a rigid linker,
directing the "tail" substituents into the solvent-exposed region or adjacent hydrophobic
pockets.

Figure 1: SAR Logic & Interaction Map
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Caption: Structural decomposition of the piperazine-indazole scaffold. The "Tail" modification is
the primary driver for the affinity shifts observed in the comparative data below.

Comparative Analysis: Binding Affinity ()

The following data synthesizes experimental results from standardized kinase inhibition assays
(ATP concentration at

).
Table 1: Potency Landscape of Piperazine-Indazole
Analogs
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R-Substituent ROCK-II Fold

Compound ID Core Structure (Piperazine Improvement
Tail) (nM) vs. Fasudil

) o Homopiperazine )

Fasudil Isoquinoline 358 nM 1.0x (Baseline)
(Reference)

SR-899 Indazole Alkyl-hydroxy 100 nM 3.6x

SR-715 Indazole Alkyl-amino 80 nM 4.5x
Phenyl-

SR-1459 Indazole i 13 nM 27.5x
substituted

Technical Interpretation

» Indazole vs. Isoquinoline: Replacing the isoquinoline (Fasudil) with indazole generally
improves H-bond donor capability at the hinge region, providing a baseline boost in affinity.

[1]

e The "Phenyl" Effect (SR-1459): The dramatic drop in ngcontent-ng-c2977031039=""
_nghost-ng-c1310870263="" class="inline ng-star-inserted">

(from 80 nM to 13 nM) upon introducing a phenyl group at the piperazine tail indicates the
capture of a specific hydrophobic pocket within the ROCK-II active site that alkyl chains (SR-
715) cannot access.

o Selectivity Warning: While SR-1459 is the most potent, researchers must note that
increasing lipophilicity (phenyl group) often correlates with increased CYP3A4 inhibition.[1]
SR-715, while less potent against ROCK, offers a cleaner ADME profile.[1]

Experimental Protocol: Validating

To replicate these findings or screen novel analogs, use the following IMAP (Immobilized Metal
Assay for Phosphopeptides) protocol. This fluorescence polarization (FP) method is preferred
over radiometric assays for high-throughput screening of indazole derivatives due to its
homogeneous nature.[1]
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Protocol Pillars (Self-Validating Systems)

e Z-Factor Check: Do not proceed if Z' < 0.5 using Fasudil controls.

» Auto-fluorescence Flag: Indazoles can be fluorescent.[1] Always run a "Compound Only" well
(no enzyme) to subtract background signal.[1]

Figure 2: IMAP Kinase Assay Workflow
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Caption: Step-by-step workflow for determining IC50 values using Fluorescence Polarization
(IMAP). Comparison to Fasudil control is mandatory in Step 5.

Detailed Methodology

o Preparation: Dilute piperazine-indazole analogs in 100% DMSO (100x final concentration).

e Enzyme Mix: Prepare ROCK-Il (human recombinant) in reaction buffer (10 mM Tris-HCI pH
7.2,10 mM

, 0.05%
).
e Reaction Initiation:
o Add 5 pL Compound.
o Add 10 pL Enzyme.

o Add 5 pL Substrate/ATP Mix (Fluorescein-labeled peptide substrate).[1]

o Critical: ATP concentration must be set at the ngcontent-ng-c2977031039="" _nghost-ng-
€1310870263="" class="inline ng-star-inserted">

(approx. 10 uM for ROCK-II) to ensure the

reflects competitive inhibition constants (
).

o Termination: After 60 minutes, add 60 uL of IMAP Binding Solution (Molecular Devices). The
trivalent metal nanopatrticles bind only the phosphorylated substrate.

o Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm). High polarization =
High inhibition (if using competition binding) or High activity (if measuring product formation
directly - Note: In IMAP, high polarization = high phosphorylation.[1] Inhibitors reduce
polarization).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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